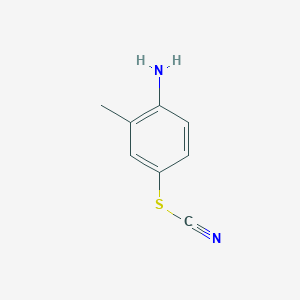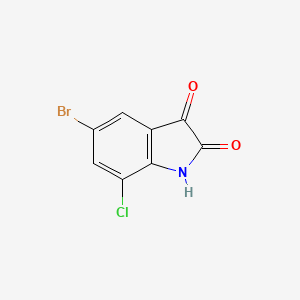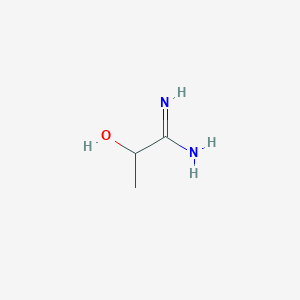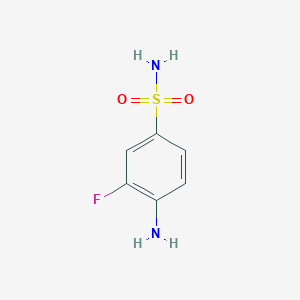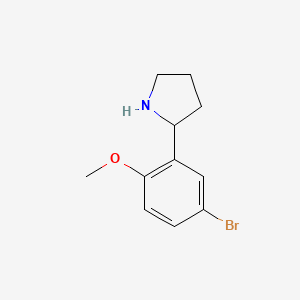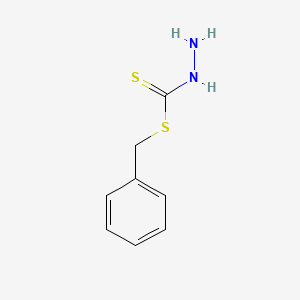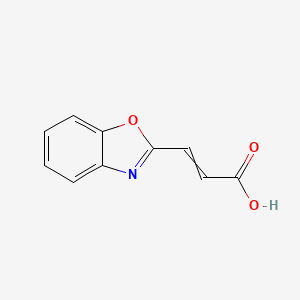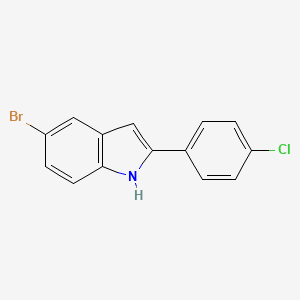
5-bromo-2-(4-chlorophenyl)-1H-indole
Vue d'ensemble
Description
The compound "5-bromo-2-(4-chlorophenyl)-1H-indole" is a derivative of indole, which is a fundamental skeleton in many natural and synthetic molecules with significant biological activities. Indole derivatives are known for their diverse biological properties, such as anti-tumor and anti-inflammatory activities, often associated with DNA and protein interactions .
Synthesis Analysis
While the specific synthesis of "5-bromo-2-(4-chlorophenyl)-1H-indole" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related compounds typically involves condensation reactions under reflux conditions or by stirring precursor compounds in the presence of activating agents in dry conditions . These methods yield the desired compounds in good to very good yields and are characterized by spectroscopic techniques such as NMR, IR, and LC-MS, as well as by single-crystal X-ray diffraction studies .
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed by single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell parameters . For example, one study reported the crystal structure of a related compound crystallizing in the orthorhombic space group with specific unit cell parameters . Another study described a compound crystallizing in the monoclinic crystal system with its own unique parameters . These structures are further analyzed using Hirshfeld surface analysis to understand the intermolecular interactions responsible for molecular packing .
Chemical Reactions Analysis
The reactivity of indole derivatives can be explored through various computational methods, including Density Functional Theory (DFT) and Conceptual DFT (CDFT). These methods help predict global reactivity descriptors and local nucleophilic/electrophilic regions, providing insights into the compound's chemical reactivity properties . Additionally, the electrophilic and nucleophilic regions can be visualized using molecular electrostatic potential maps .
Physical and Chemical Properties Analysis
Indole derivatives exhibit a range of physical and chemical properties. For instance, they can show good thermal stability up to certain temperatures . The electronic properties, such as UV absorption peaks and hyperpolarizability, suggest potential applications in materials science, such as in non-linear optical (NLO) materials . The molecular electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO) analysis provide insights into the electronic characteristics of these compounds .
Applications De Recherche Scientifique
Cytotoxic and Anti-Vascular Effects in Cancer Cells
5-Bromo-2-(4-chlorophenyl)-1H-indole analogs, specifically 5-(1-Methyl-4-phenyl-imidazol-5-yl)indoles, have been investigated for their cytotoxic and anti-vascular effects on chemoresistant cancer cells and tumors. One derivative, 5c, showed significant activity against multidrug-resistant cancer cells and disrupted the microtubule cytoskeleton of cancer cells at low concentrations. Moreover, it demonstrated the ability to destroy real blood vessels in both chicken eggs and tumor xenografts in mice, suggesting potential use as a vascular-disrupting agent in cancer therapy (Mahal et al., 2016).
Interaction with Bovine Serum Albumin
Research involving various 3-styrylindoles, including 5-bromo-2-(4-chlorophenyl)-1H-indole derivatives, has been conducted to study their interaction with bovine serum albumin (BSA). These compounds were found to intercalate in the hydrophobic regions of BSA. The study offers insights into using these compounds as fluorescence probes for examining microenvironments in proteins, polymers, micelles, and similar structures (Singh & Asefa, 2009).
Synthesis Techniques
5-Bromo-2-(4-chlorophenyl)-1H-indole has been synthesized through various techniques, demonstrating its potential for wide-ranging applications in medicinal chemistry and other scientific fields. Notably, a study detailed the synthesis of 5-Bromo-3-[(3,4,5-trimethoxy-phenyl) thio]-1H-indole, highlighting an efficient process with high yield and simple post-treatment operations, indicative of its scalability for industrial purposes (Zhao-chan, 2013).
Structural Analysis and Applications
Further research on indole derivatives, closely related to 5-bromo-2-(4-chlorophenyl)-1H-indole, has been conducted to understand their structural properties and potential applications. For instance, a study on novel indole derivatives included comprehensive spectroscopic and XRD analysis, as well as DFT studies, to explore their potential in nonlinear optical (NLO) applications and other high-tech fields (Tariq et al., 2020).
Antibacterial, Antifungal, and Anti-HIV Properties
Certain indole derivatives, including 5-bromo and 5-chloro variants, have been synthesized and evaluated for their antibacterial, antifungal, and anti-HIV properties. Some of these compounds, particularly those involving Schiff and Mannich bases with Triazole, showed promising antimicrobial activity, underscoring their potential therapeutic applications (Pandeya et al., 2000).
Propriétés
IUPAC Name |
5-bromo-2-(4-chlorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIYVMRIKUGKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291554 | |
| Record name | 5-Bromo-2-(4-chlorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(4-chlorophenyl)-1H-indole | |
CAS RN |
881040-30-8 | |
| Record name | 5-Bromo-2-(4-chlorophenyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(4-chlorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



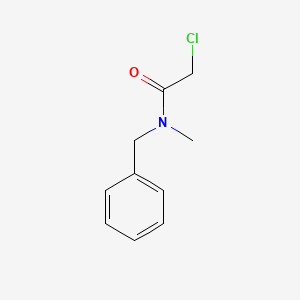
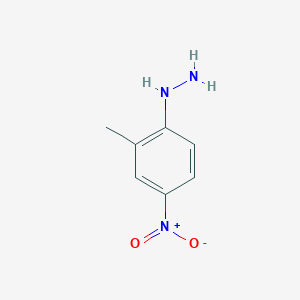
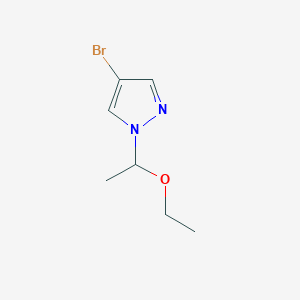
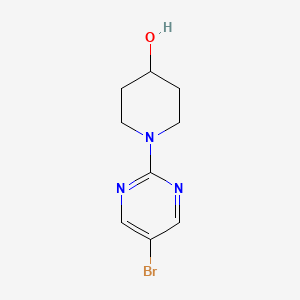
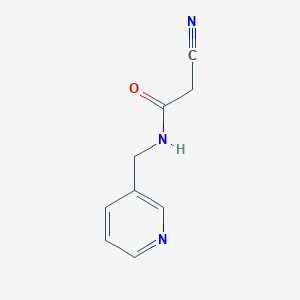
![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)
